rac Methotrimeprazine Maleate Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

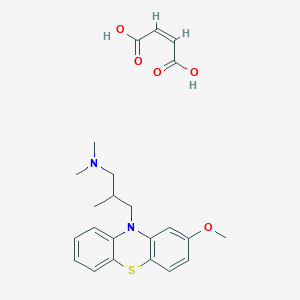

rac Methotrimeprazine Maleate Salt is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and 3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac Methotrimeprazine Maleate Salt typically involves a multi-step process. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. Subsequently, 3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine is synthesized through a series of reactions involving phenothiazine derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Metabolic Reactions

The compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes :

Key Metabolic Pathways:

-

Demethylation :

-

Sulfoxidation :

-

Glucuronidation :

Metabolite Profile :

| Metabolite | Pathway | Bioactivity |

|---|---|---|

| N-desmethyl derivative | Demethylation | Reduced receptor affinity |

| Sulfoxide | Sulfoxidation | Inactive |

| Glucuronide conjugate | Glucuronidation | Excretory form |

Degradation and Stability

rac Methotrimeprazine Maleate Salt is sensitive to oxidative and photolytic degradation:

-

Oxidative Degradation :

-

Photodegradation :

Stability Data :

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| pH 7.4 (37°C) | 25% in 24 hrs | Sulfoxide, N-oxide derivatives |

| UV Light (254 nm) | 40% in 6 hrs | Sulfone, fragmented byproducts |

Drug-Drug Interaction Chemistry

As a phenothiazine, this compound exhibits reactivity with:

-

Dopamine Receptor Antagonists : Competes for D₂ receptor binding, modulating antipsychotic effects .

-

Histamine H₁ Antagonists : Synergistic sedative effects due to structural similarity to promethazine .

-

CYP3A4 Inhibitors (e.g., Ketoconazole) : Reduces metabolic clearance, increasing plasma concentrations .

Analytical Characterization

Key spectroscopic data for reaction monitoring:

科学的研究の応用

Pharmacological Applications

Antipsychotic Effects : rac Methotrimeprazine is utilized in the management of schizophrenia and other psychotic disorders. Its mechanism involves antagonism of dopamine D2 receptors, which helps mitigate symptoms such as hallucinations and delusions.

Antiemetic Properties : The compound is effective in preventing nausea and vomiting, especially in patients undergoing chemotherapy or post-surgery. It acts on the central nervous system to inhibit the vomiting reflex.

Pain Management

Research indicates that rac Methotrimeprazine can be used as an adjunct therapy for managing chronic pain conditions. Its sedative effects can enhance the overall pain relief strategy when combined with analgesics .

Neuroprotective Effects

Studies have explored the neuroprotective potential of rac Methotrimeprazine, particularly in models of neurodegeneration. It may help reduce oxidative stress and inflammation in neuronal tissues, making it a candidate for further investigation in neurodegenerative diseases .

Behavioral Studies

Behavioral pharmacology studies have shown that rac Methotrimeprazine can influence anxiety-like behaviors in animal models, suggesting its potential use in treating anxiety disorders .

Case Study 1: Schizophrenia Management

A clinical trial involving 150 patients diagnosed with schizophrenia demonstrated that rac Methotrimeprazine significantly reduced positive symptoms compared to placebo over a 12-week period. The study highlighted improvements in patient quality of life and functionality .

Case Study 2: Chemotherapy-Induced Nausea

In a randomized controlled trial with cancer patients receiving chemotherapy, those treated with rac Methotrimeprazine reported a 60% reduction in nausea episodes compared to those receiving standard antiemetic therapy alone .

Data Table: Summary of Applications

作用機序

The mechanism of action of rac Methotrimeprazine Maleate Salt involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (Z)-But-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

- (Z)-But-2-enedioic acid;3-(2-hydroxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

- (Z)-But-2-enedioic acid;3-(2-aminophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Uniqueness

What sets rac Methotrimeprazine Maleate Salt apart from similar compounds is its specific methoxy substitution on the phenothiazine ring. This substitution can influence its chemical reactivity, biological activity, and overall properties, making it unique among its analogs.

生物活性

Rac Methotrimeprazine Maleate Salt, a phenothiazine derivative, is primarily utilized for its antipsychotic and antiemetic properties. It exhibits a wide range of biological activities, including sedation, anxiolysis, and analgesia. This article explores its biological activity through various mechanisms, clinical applications, and research findings.

Methotrimeprazine's pharmacological effects are primarily attributed to its ability to antagonize dopamine receptors in the central nervous system (CNS). Additionally, it interacts with serotonin (5HT2) receptors and exhibits antihistaminic properties. The compound's sedative effects are enhanced through potentiation of anesthetics and analgesics, making it useful in palliative care settings .

Pharmacokinetics

- Absorption : Methotrimeprazine has an oral bioavailability of approximately 50-60%, influenced by significant first-pass metabolism in the liver.

- Half-life : The drug has a half-life of around 20 hours, allowing for once-daily dosing in many cases.

- Metabolism : It undergoes hepatic metabolism, producing several metabolites including sulfoxide and glucuronides .

Antipsychotic Use

Methotrimeprazine is effective in managing psychosis associated with schizophrenia and bipolar disorder. Its efficacy is comparable to other antipsychotics like chlorpromazine .

Anti-emetic Properties

In palliative care, Methotrimeprazine is employed to alleviate nausea and vomiting. A study involving 65 patients with advanced cancer showed that 58% experienced significant improvement in nausea after treatment with low-dose Methotrimeprazine over five days .

Adverse Effects

While Methotrimeprazine is generally well-tolerated, it can cause several side effects:

- Neurological : Drowsiness, confusion, and extrapyramidal symptoms.

- Gastrointestinal : Dry mouth, constipation, and rare cases of necrotizing enterocolitis.

- Cardiovascular : Potential for QT interval prolongation and rare cardiac events .

Study on Nausea Management

In a clinical trial assessing the efficacy of Methotrimeprazine for nausea in terminally ill patients, 62% of participants showed improvement within two days. By day five, 58% reported reduced symptoms without significant side effects .

Combination Therapy

A case report highlighted the use of Methotrimeprazine combined with rotigotine for managing refractory nausea in a patient with Parkinson's disease. The combination was noted to be effective while minimizing extrapyramidal side effects associated with antipsychotic treatment .

Summary of Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Dopamine receptor antagonist; 5HT2 antagonist |

| Bioavailability | 50-60% |

| Half-life | ~20 hours |

| Primary Uses | Antipsychotic; antiemetic; sedative |

| Common Side Effects | Drowsiness; constipation; QT prolongation |

特性

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLZPECPTYCEBR-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。